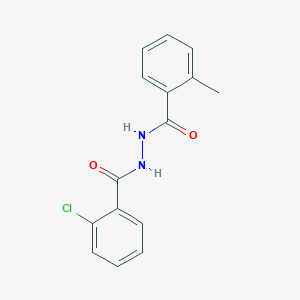
N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acrylamide compounds involves multiple steps, starting from basic reagents to the final complex molecules. For instance, the synthesis of N-substituted acrylamide monomers typically involves reactions under controlled conditions, such as reacting specific chlorides with amines or using acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). These procedures highlight the chemical reactivity and the possibility of charge transfer within these monomers, indicating their potential for further chemical modifications.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often elucidated using spectroscopic methods and quantum chemical calculations. Spectroscopic data, including FT-IR, UV-Vis, and NMR, combined with density functional theory (DFT) calculations, provide insights into the vibrational, electronic, and structural characteristics of these compounds. This comprehensive approach aids in understanding the intrinsic properties of acrylamide derivatives and their potential interaction with other molecules (Barım & Akman, 2019).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, offering avenues for creating novel compounds with unique properties. For example, reactions with hydrazine hydrate or hydroxylamine lead to the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, illustrating the versatility of acrylamide compounds in chemical synthesis (Fahim & Shalaby, 2019). These reactions not only expand the chemical space of acrylamide derivatives but also enhance our understanding of their reactivity and potential applications.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. X-ray crystallography provides detailed insights into the molecular arrangement and interactions within crystals, enabling the prediction of material properties and reactivity. Studies on similar compounds have revealed that their solid-state properties and hydrogen bonding interactions significantly influence their behavior in solution and potential applications (Younes et al., 2020).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as their reactivity towards various reagents and their ability to form complex structures, are integral to their utility in synthetic chemistry. The presence of functional groups enables these compounds to participate in a wide range of chemical reactions, leading to the synthesis of compounds with diverse biological and chemical activities. These properties are essential for exploring the potential uses of acrylamide derivatives in various fields, including materials science and pharmaceuticals (Fahim & Shalaby, 2019).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the creation of benzenesulfonamide derivatives exhibiting significant antitumor activities against specific cell lines. This illustrates the compound's potential in developing therapeutic agents through molecular docking and DFT calculations (Fahim & Shalaby, 2019).
Polymer Science
In polymer science, this compound has been utilized in controlled radical polymerization processes. For example, homopolymers with amino acid moieties have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of polymerization and the potential for creating polymers with specific properties (Mori, Sutoh, & Endo, 2005).
Environmental Studies
Studies on acrylamide and polyacrylamide emphasize understanding their environmental fate and neurotoxicity. This research is crucial for assessing the safety and impact of these compounds when used in various industrial applications. Acrylamide, for instance, has been extensively studied for its mobility in soil and groundwater, its biodegradability, and the health implications of exposure (Smith & Oehme, 1991).
Eigenschaften
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-4-6-15(7-5-14)19-18(21)9-3-13-2-8-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQADABGJIKABN-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)